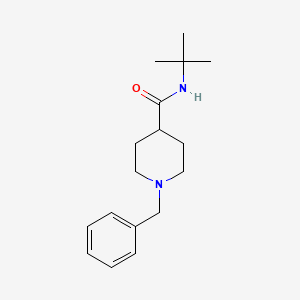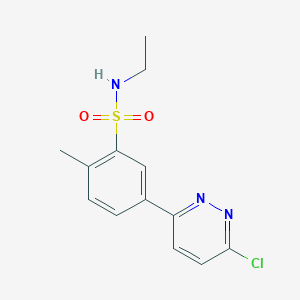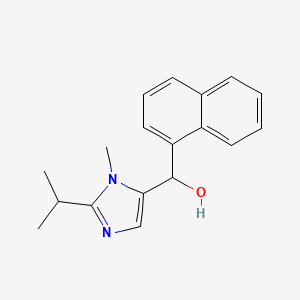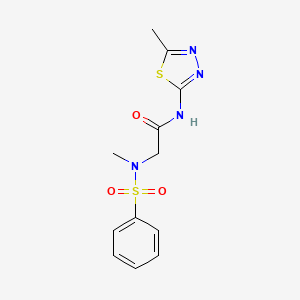![molecular formula C18H19F2N3OS B4941328 N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B4941328.png)
N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine, commonly referred to as DPA-714, is a novel positron emission tomography (PET) radioligand used for imaging translocator protein (TSPO) expression in the brain and peripheral tissues. TSPO is a mitochondrial protein that is involved in a variety of physiological processes, including cholesterol transport, apoptosis, and immune response. The expression of TSPO is upregulated in response to various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer.
Mécanisme D'action
DPA-714 binds to TSPO with high affinity and specificity, allowing for the visualization of TSPO expression in vivo. TSPO is upregulated in response to various pathological conditions, leading to an increase in DPA-714 binding and N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine signal. The exact mechanism of TSPO upregulation and its role in various pathological conditions is still under investigation.
Biochemical and Physiological Effects:
DPA-714 is a non-invasive imaging agent that does not have any direct biochemical or physiological effects. It is used solely for imaging purposes and does not alter the underlying pathology of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
DPA-714 has several advantages over other TSPO N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine radioligands, including high affinity and specificity for TSPO, low non-specific binding, and fast clearance from the body. However, DPA-714 has some limitations, such as the need for a cyclotron for its production, the relatively short half-life of its radioisotope (18F), and the potential for off-target binding in high doses.
Orientations Futures
There are several future directions for the use of DPA-714 in scientific research. One direction is the development of new TSPO N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine radioligands with improved properties, such as longer half-life and higher specificity. Another direction is the use of DPA-714 in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), to provide more comprehensive information about the underlying pathology of the disease. Additionally, the role of TSPO in various pathological conditions is still not fully understood, and further research is needed to elucidate its exact function and potential therapeutic targets.
Méthodes De Synthèse
The synthesis of DPA-714 involves several steps, including the reaction of 3,4-difluoroaniline with 2-pyridinylthioacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride, and the acylation of the piperidine ring with acetyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
DPA-714 has been extensively used in preclinical and clinical studies for the imaging of TSPO expression in various pathological conditions. For instance, DPA-714 N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine imaging has been used to detect neuroinflammation in Alzheimer's disease, multiple sclerosis, and stroke. It has also been used to monitor the efficacy of anti-inflammatory drugs and to study the role of TSPO in cancer development and progression.
Propriétés
IUPAC Name |
1-[3-(3,4-difluoroanilino)piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3OS/c19-15-7-6-13(10-16(15)20)22-14-4-3-9-23(11-14)18(24)12-25-17-5-1-2-8-21-17/h1-2,5-8,10,14,22H,3-4,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHFDHDEEDLCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=CC=N2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4941248.png)

![4,4,4-trifluoro-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B4941267.png)





![3-{[(2-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4941336.png)
![2-(2-bromophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4941342.png)
![2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4941348.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4941355.png)
![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B4941368.png)
